Epoxyheptachlor
Overview
Description
. It is a metabolite of heptachlor, an organochlorine insecticide. Epoxyheptachlor is known for its stability and persistence in the environment, making it a significant concern for environmental contamination and toxicology .
Mechanism of Action
Target of Action
Epoxyheptachlor primarily targets the central nervous system . It non-competitively blocks neurotransmitter action at gamma-amino butyric acid receptors, resulting in overstimulation of the nervous system .
Mode of Action
The compound interacts with its targets by blocking the action of neurotransmitters, leading to overstimulation of the nervous system . This interaction and the resulting changes can lead to various effects, including potential carcinogenic effects .
Biochemical Pathways
It is known that the compound can interfere with key kinases in signaling pathways and inhibit apoptosis .
Pharmacokinetics
It is known that the compound is persistent in the environment , suggesting that it may have a long half-life in the body
Result of Action
The molecular and cellular effects of this compound’s action are complex and can vary depending on the exposure level and duration. At the molecular level, the compound can interfere with key kinases in signaling pathways and inhibit apoptosis . At the cellular level, this can lead to overstimulation of the nervous system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound is known to be persistent in the environment , which can lead to long-term exposure. Additionally, factors such as temperature, pH, and the presence of other chemicals can potentially influence the compound’s stability and action.
Biochemical Analysis
Cellular Effects
Epoxyheptachlor and its parent compound, Heptachlor, are known to be toxic by all exposure routes . They can cause uncontrolled excitation in nerve cells by blocking the uptake of chloride ions . This can have significant effects on various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that it can bind to biomolecules and inhibit or activate enzymes . It can also cause changes in gene expression
Metabolic Pathways
This compound is involved in metabolic pathways related to the degradation of Heptachlor
Preparation Methods
Epoxyheptachlor is typically synthesized from heptachlor through an epoxidation reaction. The process involves the addition of an oxygen atom to the heptachlor molecule, forming the epoxide ring . This reaction can be carried out using peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (MCPBA) or peroxyacetic acid . Industrial production methods often involve controlled conditions to ensure the purity and yield of the compound.
Chemical Reactions Analysis
Epoxyheptachlor undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more stable metabolites.
Reduction: Under certain conditions, it can be reduced to less chlorinated compounds.
Substitution: It can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Epoxyheptachlor has been extensively studied for its environmental and biological impacts. Some of its applications include:
Environmental Studies: Research on its persistence and degradation in various ecosystems.
Toxicology: Studies on its toxic effects on humans and wildlife, including its potential as a carcinogen.
Analytical Chemistry: Used as a reference material in the analysis of environmental samples.
Comparison with Similar Compounds
Epoxyheptachlor is similar to other chlorinated hydrocarbons, such as:
Heptachlor: The parent compound from which this compound is derived.
Chlordane: Another organochlorine insecticide with similar environmental persistence and toxicity.
Dieldrin: A related compound with comparable toxicological properties.
This compound is unique due to its epoxide ring, which contributes to its stability and persistence in the environment .
Properties
CAS No. |
1024-57-3 |
---|---|
Molecular Formula |
C10H5Cl7O |
Molecular Weight |
389.3 g/mol |
IUPAC Name |
(1S,2S,3R,5R,6S,7R,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene |
InChI |
InChI=1S/C10H5Cl7O/c11-3-1-2(4-5(3)18-4)9(15)7(13)6(12)8(1,14)10(9,16)17/h1-5H/t1-,2+,3+,4-,5+,8-,9+/m1/s1 |
InChI Key |
ZXFXBSWRVIQKOD-UHJFOBPASA-N |
Isomeric SMILES |
[C@H]12[C@H]([C@@H]([C@H]3[C@@H]1O3)Cl)[C@]4(C(=C([C@@]2(C4(Cl)Cl)Cl)Cl)Cl)Cl |
SMILES |
C12C(C(C3C1O3)Cl)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl |
Canonical SMILES |
C12C(C(C3C1O3)Cl)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl |
melting_point |
160-161.5 °C |
1024-57-3 | |
physical_description |
Heptachlor epoxide appears as a degradation product of heptachlor that occurs in soil and in or on crops when treatments with heptachlor, an insecticide, have been made. Forms readily upon exposing heptachlor to air. Crystalline solid; [MSDSonline] |
Pictograms |
Acute Toxic; Health Hazard; Environmental Hazard |
solubility |
0.350 PPM IN WATER |
Synonyms |
(1aR,1bS,2R,5S,5aR,6S,6aR)-rel-2,3,4,5,6,7,7-Heptachloro-1a,1b,5,5a,6,6a-hexahydro-2,5-methano-2H-indeno[1,2-b]oxirene; (±)-cis-Heptachlor Epoxide; ENT 25584; Epoxyheptachlor; GPKh Epoxide; HCE; HE; Hepox; Heptachlor cis-Epoxide; Heptachlor Epoxide; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes heptachlor epoxide more toxic than its parent compound, heptachlor?
A1: Heptachlor epoxide is more persistent in the environment and more slowly metabolized in organisms than heptachlor []. This allows it to accumulate to higher levels in tissues, leading to greater toxicity.
Q2: What are the symptoms of heptachlor epoxide poisoning in animals?
A2: Symptoms of heptachlor epoxide poisoning in woodcocks vary considerably but can include spasms and death. [] In general, cyclodiene chlorinated hydrocarbon insecticides, including heptachlor epoxide, can cause symptoms like tremors, convulsions, and liver damage in animals. [, ].
Q3: Are there long-term health risks associated with exposure to heptachlor epoxide?
A3: While specific long-term effects were not extensively discussed in the provided research, heptachlor epoxide is considered a probable human carcinogen by the USEPA []. Some studies suggest a potential link between background exposure to heptachlor epoxide and an increased risk of metabolic syndrome and insulin resistance in humans []. Additionally, exposure to heptachlor epoxide and other organochlorine pesticides has been linked to an increased risk of diabetic nephropathy. [, ]
Q4: How does heptachlor epoxide contaminate the environment?
A4: Heptachlor epoxide enters the environment primarily through its past use as a pesticide. It persists in soil [, ], contaminating crops through various mechanisms such as uptake by roots, adsorption onto the plant surface during harvesting, and volatilization from soil followed by deposition onto plants. [, ]
Q5: How does heptachlor epoxide impact wildlife?
A5: Heptachlor epoxide accumulates in organisms and through the food web []. For instance, woodcocks consuming contaminated earthworms experience significant mortality due to heptachlor epoxide accumulation in their tissues. [] This biomagnification can have detrimental effects on wildlife populations.
Q6: What are the main sources of heptachlor epoxide contamination in aquatic environments?
A6: Sources include agricultural runoff containing pesticide residues, industrial discharges, and atmospheric deposition []. In the Lake Naivasha basin, flower farms, River Malewa, and the Naivasha Municipal Council were identified as significant sources of contamination. []
Q7: How is heptachlor epoxide detected and quantified in different matrices?
A7: Gas chromatography coupled with an electron capture detector (GC-ECD) is a widely used technique for the analysis of heptachlor epoxide in various matrices, including food [, , , ], environmental samples [, , , ], and biological tissues [].
Q8: What extraction methods are employed for isolating heptachlor epoxide from complex matrices like soil and food?
A8: Several methods are used, including traditional liquid-liquid extraction [] and more recent techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) [], which simplifies and speeds up the extraction process.
Q9: Why is analytical method validation important in heptachlor epoxide research?
A9: Method validation ensures the accuracy, precision, and reliability of analytical data []. This is crucial for making informed decisions about environmental contamination levels, potential health risks, and the effectiveness of remediation strategies.
Q10: What is the molecular formula and weight of heptachlor epoxide?
A10: Heptachlor epoxide has a molecular formula of C10H5Cl7O and a molecular weight of 373.3 g/mol. [Not directly stated in the provided research, but this is basic chemical information].
Q11: Is there any information available about the spectroscopic data of heptachlor epoxide?
A11: While the provided papers don't delve deep into specific spectroscopic details, one study mentions using positive chemical ionization mass spectrometry (CI-MS) to characterize heptachlor epoxide. [] CI-MS provides valuable information about the molecular weight and fragmentation patterns of the compound.
Q12: What are the current research gaps in understanding the impact of heptachlor epoxide on human health?
A12: More research is needed to solidify the link between chronic, low-dose exposure to heptachlor epoxide and specific health outcomes in humans, particularly metabolic and endocrine-related conditions.
Q13: Are there any ongoing efforts to develop effective remediation strategies for heptachlor epoxide-contaminated environments?
A13: Research into bioremediation techniques using specific microorganisms or enzymes capable of degrading heptachlor epoxide is an active area of investigation. [, ] Additionally, exploring novel adsorbents like triolein-embedded composites for removing heptachlor epoxide from water sources shows promise. []
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